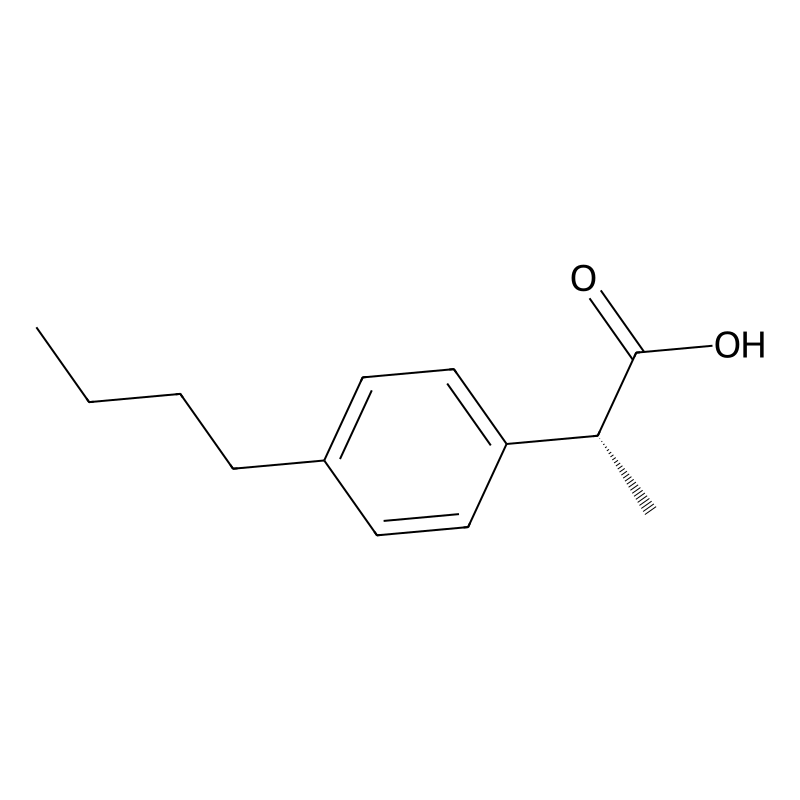

(R)-2-(4-Butylphenyl)-propionic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-2-(4-Butylphenyl)-propionic acid, commonly referred to as a derivative of ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic and anti-inflammatory properties. Its molecular formula is , with a molecular weight of 206.28 g/mol. The compound features a propionic acid structure with a butyl group attached to the para position of a phenyl ring, which contributes to its biological activity and pharmacological efficacy.

- Chirality and Potential Biological Activity: The presence of the stereocenter (marked by the (R) designation) suggests potential for biological activity. Many drugs and other biologically active molecules are chiral, meaning they exist in mirror-image forms that can interact differently with biological systems .

- Structural Similarities to Known Drugs: (R)-2-(4-Butylphenyl)-propionic acid bears some structural resemblance to certain non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, particularly in the presence of the phenyl and propionic acid moieties. This could be a starting point for further research into potential anti-inflammatory or other pharmacological properties .

- Alkylation: The initial step often includes the alkylation of phenol derivatives to form the butyl-substituted phenyl compound.

- Oxidation: The intermediate compounds can undergo oxidation reactions to yield the desired propionic acid structure.

- Hydrolysis: Hydrolysis may be employed to convert esters or other derivatives into the free acid form.

These reactions can be optimized for yield and purity through various methods, including the use of specific catalysts or solvents .

(R)-2-(4-Butylphenyl)-propionic acid exhibits significant biological activity, primarily as an anti-inflammatory and analgesic agent. Its mechanism of action involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the biosynthesis of prostaglandins—compounds that mediate inflammation and pain. This makes it effective in treating conditions such as arthritis, dysmenorrhea, and other inflammatory disorders .

Several synthesis methods have been developed for (R)-2-(4-Butylphenyl)-propionic acid:

- Chloromethylation: This method involves chloromethylation of benzene derivatives followed by further reactions to introduce the butyl group .

- Oxidative Processes: Utilizing hydrogen peroxide under alkaline conditions can yield high-purity products from pyruvic acid derivatives .

- Recrystallization Techniques: After synthesis, recrystallization from solvents like ethanol can purify the final product .

These methods highlight the versatility in synthesizing this compound while ensuring high yields and purity.

(R)-2-(4-Butylphenyl)-propionic acid is widely used in pharmaceutical formulations due to its effectiveness as an anti-inflammatory agent. Its applications include:

- Treatment of pain and inflammation in conditions like arthritis.

- Use as an analgesic for postoperative pain relief.

- Potential inclusion in formulations for treating fever .

Additionally, it serves as an important reference standard in pharmaceutical testing and quality control.

Studies have shown that (R)-2-(4-Butylphenyl)-propionic acid can interact with various biological systems:

- Drug Interactions: It may enhance or inhibit the effects of other medications, particularly those metabolized by cytochrome P450 enzymes.

- Pharmacokinetics: Understanding its absorption, distribution, metabolism, and excretion is crucial for optimizing therapeutic efficacy and minimizing side effects .

Research continues to explore its interactions with other compounds to better understand its pharmacological profile.

Several compounds share structural similarities with (R)-2-(4-Butylphenyl)-propionic acid, including:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ibuprofen | Propionic Acid Derivative | Widely used NSAID with extensive clinical data |

| Ketoprofen | Propionic Acid Derivative | Stronger anti-inflammatory effects |

| Naproxen | Propionic Acid Derivative | Longer half-life; used for chronic pain management |

| Flurbiprofen | Propionic Acid Derivative | Potent anti-inflammatory; less frequently prescribed |

While these compounds share similar mechanisms of action as NSAIDs, (R)-2-(4-Butylphenyl)-propionic acid is distinguished by its specific structural modifications that influence its pharmacokinetics and therapeutic applications.

Molecular Geometry and Chirality

(R)-2-(4-Butylphenyl)-propionic acid represents a chiral arylpropionic acid derivative with the molecular formula C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol [1] [2]. The compound exhibits a distinctive three-dimensional architecture characterized by the presence of a single chiral center at the C-2 position, which determines its absolute stereochemical configuration [1] [3].

The molecular geometry of (R)-2-(4-Butylphenyl)-propionic acid is defined by several key structural features that contribute to its overall three-dimensional arrangement [4]. The central chiral carbon atom at position 2 adopts a tetrahedral geometry, with four distinct substituents: a hydrogen atom, a methyl group, a carboxyl group, and a 4-butylphenyl moiety [1] [2]. This tetrahedral arrangement around the chiral center creates the fundamental basis for the compound's stereochemical properties and optical activity.

The aromatic ring system within the molecule adopts a planar configuration, with the para-positioned butyl substituent extending outward from the benzene ring [1] [4]. The butyl chain itself exhibits conformational flexibility, allowing for multiple rotational conformers around the carbon-carbon single bonds [5]. Computational studies suggest that the most stable conformations involve extended or gauche arrangements of the alkyl chain, minimizing steric interactions with the aromatic system [5].

The carboxylic acid functional group demonstrates characteristic geometry with the carbon-oxygen double bond length approximately 1.23 Å and the carbon-oxygen single bond length around 1.36 Å [6] [7]. The carboxyl group can exist in different conformational states relative to the chiral center, with the most stable conformations being those that minimize intramolecular steric clashes [5].

The absolute configuration at the chiral center follows the Cahn-Ingold-Prelog priority rules, where the (R) designation indicates the specific spatial arrangement of substituents around the asymmetric carbon [1] [2]. In this configuration, when viewed along the carbon-hydrogen bond with hydrogen pointing away from the observer, the priority sequence of carboxyl group, 4-butylphenyl group, and methyl group proceeds in a clockwise direction [8] [9].

The molecular structure exhibits specific geometric parameters that influence its physical and chemical properties [4]. The topological polar surface area is calculated to be 37.3 Ų, while the calculated logarithm of the partition coefficient (LogP) is 3.2173, indicating moderate lipophilicity [4]. The molecule contains one hydrogen bond acceptor and one hydrogen bond donor, corresponding to the carboxylic acid functionality [4].

Table 1: Molecular Properties and Structural Parameters

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₈O₂ | [1] [2] |

| Molecular Weight | 206.28 g/mol | [1] [2] |

| CAS Registry Number | 1263078-21-2 | [1] [2] |

| IUPAC Name | (2R)-2-(4-butylphenyl)propanoic acid | [1] [2] |

| InChI Key | FEFPDZIYEWFQFK-SNVBAGLBSA-N | [1] |

| SMILES Notation | CCCCC1=CC=C(C=C1)C@@HC(=O)O | [1] [4] |

| Melting Point | Not reported for pure (R)-enantiomer | [10] |

| Boiling Point (0.5 Torr) | 143°C (racemic mixture) | [10] [11] |

| Density (predicted) | 1.031±0.06 g/cm³ (racemic mixture) | [10] |

| Flash Point | 2°C (racemic mixture) | [10] |

| Solubility | Slightly soluble in aqueous base, chloroform, methanol | [10] |

| pKa (predicted) | 4.43±0.10 | [10] |

Comparative Analysis with (S)-Enantiomer and Racemic Forms

The stereochemical relationship between (R)-2-(4-Butylphenyl)-propionic acid and its corresponding (S)-enantiomer represents a fundamental example of enantiomerism in organic chemistry [8] [9]. Both enantiomers share identical molecular formulas, molecular weights, and most physical properties, yet differ significantly in their three-dimensional spatial arrangements and resulting biological activities [8] [12].

The (S)-enantiomer, with CAS registry number 404354-76-3, exhibits the opposite absolute configuration at the C-2 chiral center compared to the (R)-form [8] [9]. When applying the Cahn-Ingold-Prelog priority rules to the (S)-enantiomer, the priority sequence of substituents around the chiral carbon proceeds in a counterclockwise direction when viewed with the hydrogen atom pointing away from the observer [8] [9].

Both enantiomers demonstrate identical chemical shifts in nuclear magnetic resonance spectroscopy when analyzed in achiral solvents, as their molecular environments are magnetically equivalent [13] [14]. However, the use of chiral resolving agents or chiral solvents can induce chemical shift non-equivalence, allowing for discrimination between the two enantiomeric forms [13] [15]. Advanced nuclear magnetic resonance techniques utilizing chiral solvating agents have been developed to determine enantiomeric excess and distinguish between (R) and (S) configurations [15] [16].

The racemic mixture, designated by CAS registry number 3585-49-7, consists of equal proportions of both (R) and (S) enantiomers [12] [11]. This equimolar mixture exhibits distinct physical properties compared to the individual enantiomers, including a reported melting point of 142-144°C and a boiling point of 143°C at reduced pressure (0.5 Torr) [10] [11]. The racemic form is optically inactive due to the cancellation of optical rotation contributions from the two enantiomers [12].

Chiral separation techniques have been extensively studied for resolving enantiomers of 2-(4-butylphenyl)propionic acid and related arylpropionic acid derivatives [13] [14]. High-performance liquid chromatography utilizing chiral stationary phases, particularly those based on cyclodextrin derivatives and Pirkle-type phases, has demonstrated effectiveness in achieving baseline separation of the enantiomers [13] [14]. The separation mechanisms typically involve differential formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector [13] [14].

Capillary electrophoresis has emerged as another powerful technique for enantiomeric separation, employing various chiral selectors including cyclodextrin derivatives and their modified forms [14]. The enantiomeric separation is achieved through differential migration velocities of the enantiomer-selector complexes under the influence of an applied electric field [14].

Table 2: Comparative Analysis of (R)-, (S)-, and Racemic Forms

| Property | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |

|---|---|---|---|

| CAS Registry Number | 1263078-21-2 | 404354-76-3 | 3585-49-7 |

| Absolute Configuration | R configuration at C-2 | S configuration at C-2 | Equal mixture of R and S |

| Optical Rotation | Data not available | Data not available | Optically inactive (0°) |

| Chiral Center | C-2 (asymmetric carbon) | C-2 (asymmetric carbon) | C-2 (both configurations) |

| Molecular Weight | 206.28 g/mol | 206.28 g/mol | 206.28 g/mol |

| Melting Point | Not reported | Not reported | 142-144°C |

| Boiling Point | Not reported | Not reported | 143°C (0.5 Torr) |

| Spectroscopic Properties | Distinct NMR patterns | Mirror image NMR patterns | Superimposed spectra |

| Biological Activity | Variable vs S-enantiomer | Variable vs R-enantiomer | Combined activities |

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

The spectroscopic characterization of (R)-2-(4-Butylphenyl)-propionic acid provides comprehensive structural information through multiple analytical techniques [17] [18]. Nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry collectively offer detailed insights into the molecular structure, functional group identification, and fragmentation patterns of this chiral compound.

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance (¹H NMR) spectroscopy of (R)-2-(4-Butylphenyl)-propionic acid reveals characteristic signal patterns that confirm the proposed molecular structure [19] [20]. The aromatic protons of the para-disubstituted benzene ring typically appear as two sets of equivalent protons in the chemical shift range of 7.0-7.5 ppm, exhibiting coupling patterns consistent with the substitution pattern [19] [21].

The chiral center proton (α-hydrogen) appears as a characteristic quartet in the region of 3.6-3.8 ppm due to coupling with the adjacent methyl group [19] [22]. This coupling pattern follows the n+1 rule, where the three equivalent protons of the methyl group split the α-hydrogen signal into four peaks [19]. The coupling constant for this interaction typically ranges from 6-8 Hz, consistent with vicinal proton-proton coupling in alkyl systems [22] [23].

The methyl group attached to the chiral center manifests as a doublet in the chemical shift range of 1.4-1.5 ppm [19] [20]. This doublet pattern results from coupling with the single α-hydrogen, and the integration ratio confirms the presence of three equivalent protons [19]. The coupling constant matches that observed for the α-hydrogen quartet, confirming the mutual coupling relationship [22].

The butyl substituent on the aromatic ring generates a complex set of signals in the aliphatic region (0.8-2.6 ppm) [19]. The terminal methyl group of the butyl chain appears as a triplet around 0.9 ppm, while the methylene groups exhibit overlapping multiplet patterns [19] [20]. The methylene group directly attached to the aromatic ring typically shows a characteristic triplet pattern around 2.6 ppm due to coupling with the adjacent methylene group [19].

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides complementary structural information [7] [24]. The carbonyl carbon of the carboxylic acid functional group appears in the characteristic region of 170-180 ppm, confirming the presence of this functional group [7] [25]. The aromatic carbons are distributed throughout the range of 120-140 ppm, with the quaternary carbon showing distinct chemical shift values compared to the protonated aromatic carbons [7] [25].

The chiral center carbon typically appears in the range of 45-50 ppm, influenced by the electron-withdrawing effect of the carboxyl group and the aromatic ring [7] [25]. The butyl chain carbons are distributed in the aliphatic region (10-35 ppm), with the terminal methyl carbon appearing at the most upfield position [7].

Infrared Spectroscopy

Infrared spectroscopy of (R)-2-(4-Butylphenyl)-propionic acid provides characteristic absorption bands that confirm the presence of specific functional groups [26] [6]. The carboxylic acid functionality exhibits two primary absorption features: a broad O-H stretching vibration in the range of 3200-3400 cm⁻¹ and a C=O stretching vibration at 1700-1725 cm⁻¹ [26] [6] [7].

The O-H stretch appears as a broad absorption due to hydrogen bonding interactions, either intermolecular in the solid state or with solvent molecules in solution [26] [6]. This broadening is characteristic of carboxylic acids and distinguishes them from alcohols, which exhibit sharper O-H stretching bands [26].

The carbonyl stretching frequency of approximately 1710 cm⁻¹ is typical for carboxylic acids and reflects the partial double-bond character of the C=O bond [6] [7]. This frequency is lower than that observed for ketones or aldehydes due to resonance effects within the carboxyl group [6] [7].

The aromatic C=C stretching vibrations appear as multiple bands in the region of 1450-1600 cm⁻¹, characteristic of substituted benzene rings [26] [6]. The para-disubstitution pattern can often be identified through the specific combination and intensity of these aromatic bands [26].

Aliphatic C-H stretching vibrations from the butyl chain and methyl groups appear in the range of 2840-2980 cm⁻¹ [26] [6]. These absorptions typically manifest as multiple overlapping bands due to the various methyl and methylene groups present in the molecule [26].

Mass Spectrometry

Mass spectrometry of (R)-2-(4-Butylphenyl)-propionic acid provides molecular weight confirmation and fragmentation pattern analysis [17] [27]. The molecular ion peak appears at m/z 206, corresponding to the molecular weight of the compound [17].

The fragmentation pattern follows typical pathways observed for arylpropionic acid derivatives [27] [28]. A prominent base peak often appears at m/z 161, corresponding to the loss of the carboxyl group (loss of 45 mass units, COOH) [17] [28]. This fragmentation represents a common pathway for carboxylic acids under electron impact ionization conditions [27] [28].

Additional characteristic fragment ions appear at m/z values of 119, 91, and 77, corresponding to various aromatic fragmentation patterns [17]. The ion at m/z 119 likely represents the substituted tropylium ion formed through rearrangement processes [28]. The fragment at m/z 91 corresponds to the tropylium ion (C₇H₇⁺), while m/z 77 represents the phenyl cation (C₆H₅⁺) [28].

The fragmentation pattern provides structural confirmation and can be used for identification purposes in analytical applications [27] [28]. The relative intensities of these fragment ions depend on the ionization conditions and instrumentation parameters [27].

Table 3: Spectroscopic Characterization Parameters

| Technique | Assignment | Chemical Shift/Frequency | Notes |

|---|---|---|---|

| ¹H NMR | Aromatic protons | 7.0-7.5 ppm (typical aromatic) | Para-disubstituted benzene pattern |

| ¹H NMR | Chiral center proton | 3.6-3.8 ppm (typical α-H) | Quartet due to coupling with CH₃ |

| ¹H NMR | Methyl group (chiral center) | 1.4-1.5 ppm (typical) | Doublet due to coupling with α-H |

| ¹H NMR | Butyl chain protons | 0.8-2.6 ppm (typical alkyl) | Complex multiplet patterns |

| ¹³C NMR | Carbonyl carbon | 170-180 ppm (carboxylic acid) | Characteristic carbonyl region |

| ¹³C NMR | Aromatic carbons | 120-140 ppm (aromatic region) | Substituted benzene carbons |

| ¹³C NMR | Chiral center carbon | 45-50 ppm (typical α-carbon) | Influenced by electron-withdrawing COOH |

| ¹³C NMR | Butyl chain carbons | 10-35 ppm (alkyl region) | Typical aliphatic carbon shifts |

| IR Spectroscopy | O-H stretch (carboxylic acid) | 3200-3400 cm⁻¹ | Hydrogen-bonded O-H |

| IR Spectroscopy | C=O stretch (carboxylic acid) | 1700-1725 cm⁻¹ | Conjugated carboxylic acid |

| IR Spectroscopy | Aromatic C=C stretch | 1450-1600 cm⁻¹ | Multiple bands typical |

| IR Spectroscopy | Aliphatic C-H stretch | 2840-2980 cm⁻¹ | Saturated C-H stretches |

| Mass Spectrometry | Molecular ion peak [M]+ | m/z 206 | Molecular ion confirmation |

| Mass Spectrometry | Base peak | m/z 161 (loss of COOH) | Common carboxylic acid loss |

| Mass Spectrometry | Characteristic fragments | m/z 119, 91, 77 | Aromatic fragmentation |

Traditional Alkylation and Acylation Routes

Traditional synthetic approaches to (R)-2-(4-Butylphenyl)-propionic acid have relied primarily on classical organic chemistry transformations, particularly Friedel-Crafts reactions and nucleophilic substitution pathways. These methods, while well-established, often suffer from limitations in selectivity and require harsh reaction conditions [1] [2] [3].

Friedel-Crafts Alkylation Methodology

The Friedel-Crafts alkylation reaction represents one of the earliest approaches to synthesizing arylpropionic acid derivatives. This method involves the electrophilic aromatic substitution of benzene derivatives with alkyl halides in the presence of strong Lewis acid catalysts such as aluminum chloride or ferric chloride [4] [5] [3]. The reaction proceeds through carbocation intermediates, which are generated by the interaction between the alkyl halide and the Lewis acid catalyst.

For the synthesis of butylphenylpropionic acid derivatives, the traditional approach involves alkylating 4-butylbenzene with appropriate propionic acid precursors. However, this method suffers from several significant limitations. Carbocation rearrangements frequently occur when attempting to introduce carbon chains longer than two carbons, leading to isomeric products and reduced selectivity [5] [3]. Additionally, the product is more nucleophilic than the starting material, resulting in over-alkylation and formation of polyalkylated side products.

Alkylation of Phenylacetonitrile Derivatives

A more selective traditional approach involves the alkylation of phenylacetonitrile derivatives under basic conditions. This method, described in European Patent EP0076364B1, utilizes solid particulated sodium or potassium hydroxide in combination with alkylating agents [1]. The reaction conditions typically involve temperatures ranging from 50-60°C for 4-6 hours, with excellent regioselectivity achieved.

The synthesis of 4-methoxyphenylacetonitrile derivatives demonstrates the effectiveness of this approach. When one mole of 4-methoxyphenylacetonitrile is treated with 2-3 moles of isopropyl bromide in the presence of 4 moles of sodium hydroxide pellets and 10-12 mol percent triethylamine at 68-75°C, the desired alkylated product is obtained in 96% yield [1]. This high yield and selectivity make this method particularly attractive for industrial applications.

Carbonylation-Based Approaches

Alternative traditional methods include carbonylation reactions of alcohols or alkenes. The process described in European Patent EP0361021A1 involves the carbonylation of 4-isobutylphenylethyl alcohol using a three-component catalyst system consisting of nickel iodide, triphenylphosphine, and methyl iodide [6]. The reaction proceeds at temperatures between 150-250°C under carbon monoxide pressures of 10-200 kg/cm², achieving conversion rates of 99.0% with selectivity to the desired propionic acid product of 81.2%.

The effectiveness of different solvents in this carbonylation process has been systematically investigated. Aromatic ketones such as acetophenone and alicyclic ketones like cyclohexanone demonstrate marked solvent effects, enabling high yields with enhanced selectivity. The reaction mechanism involves the formation of a palladium-hydride complex as an intermediate active species, which has been confirmed through kinetic modeling studies [6].

Hydrolysis and Oxidation Routes

Traditional hydrolysis-based synthetic routes provide another pathway to arylpropionic acids. These methods typically involve the acid-catalyzed hydrolysis of nitrile intermediates or the oxidation of aldehyde precursors. For example, the preparation of ibuprofen impurity compounds demonstrates that hydrolysis using sodium hydroxide in ethanol at room temperature can achieve yields of 95.5% over 3 hours [7].

The oxidation of 2-(4-isobutylphenyl)propanal represents another traditional approach, where various oxidizing agents such as potassium permanganate or chromium trioxide can be employed to convert the aldehyde functionality to the corresponding carboxylic acid. However, these methods often require harsh reaction conditions and may not provide the desired stereochemical control necessary for obtaining enantiomerically pure products.

Novel Catalytic Asymmetric Synthesis Approaches

Modern synthetic chemistry has witnessed significant advances in catalytic asymmetric synthesis methodologies, offering superior enantiocontrol and milder reaction conditions compared to traditional approaches. These novel methodologies represent a paradigm shift toward more efficient and environmentally sustainable synthetic strategies [8] [9] [10].

Nickel-Catalyzed Asymmetric Hydrogenation

One of the most significant recent developments in the asymmetric synthesis of α-substituted propionic acids is the nickel-catalyzed asymmetric hydrogenation methodology. This earth-abundant metal catalysis approach offers several advantages over traditional precious metal systems, including reduced cost and improved environmental sustainability [9] [10].

The nickel-catalyzed asymmetric hydrogenation of α-substituted acrylic acids proceeds with exceptional efficiency, achieving enantiomeric excess values up to 99.4% and substrate-to-catalyst ratios as high as 10,000:1 [8] [9]. The reaction mechanism involves the formation of a nickel-hydride intermediate that coordinates to the α-substituted acrylic acid substrate. Density Functional Theory calculations have revealed that the rate-determining step is the protonolysis of the carbon-nickel bond through intramolecular proton transfer from the carboxylic acid group of the substrate [10].

This methodology demonstrates remarkable substrate scope, accommodating various aryl substituents including electron-donating and electron-withdrawing groups. The reaction conditions are notably mild, typically proceeding at room temperature under hydrogen pressure, making this approach highly practical for industrial applications. The high substrate-to-catalyst ratios achieved make this method economically attractive for large-scale synthesis.

Rhodium-Catalyzed Asymmetric Hydrovinylation

Rhodium-catalyzed asymmetric hydrovinylation of vinyl arenes represents another breakthrough methodology for the synthesis of 2-arylpropionic acids. This approach, developed by RajanBabu and coworkers, enables the direct conversion of vinyl arenes to branched propionic acid derivatives with excellent enantioselectivity [11] [12] [13].

The three-step procedure involves asymmetric hydrovinylation of vinyl arenes followed by oxidative degradation to yield 2-arylpropionic acids in nearly enantiomerically pure form. The asymmetric hydrovinylation reactions achieve excellent yields (>97%), regioselectivities (>99%), and enantioselectivities (>97% ee) for the desired branched products [12]. The methodology utilizes readily available vinyl arenes as feedstock materials, making it an attractive route for industrial implementation.

The catalytic system employs chiral phosphine ligands in combination with rhodium complexes, with the ligand structure playing a crucial role in determining both activity and selectivity. The reaction proceeds through a rhodium-hydride intermediate that undergoes selective insertion into the vinyl arene substrate, followed by reductive elimination to generate the branched alkyl product with high stereochemical fidelity.

Palladium-Catalyzed Asymmetric Hydrocarboxylation

Palladium-catalyzed asymmetric hydrocarboxylation of styrenes offers a direct route to 2-arylpropionic acids through carbon dioxide incorporation. This methodology represents an atom-economical approach that utilizes formate salts as both reductant and carbon dioxide source, eliminating the need for strong metallic reductants [14].

The reaction employs PGeP-pincer palladium catalysts and proceeds through a carbon dioxide-recycling mechanism involving the generation and reaction of benzylpalladium complexes as carbon nucleophiles. The methodology demonstrates excellent regioselectivity (>99%) for the formation of branched carboxylic acid products and exhibits broad substrate scope, accommodating various styrene derivatives as well as vinylsulfones and acrylates.

Isotope labeling experiments have provided detailed mechanistic insights, confirming that the carbon dioxide fixation occurs through the formation of benzylpalladium intermediates rather than direct insertion pathways. This mechanistic understanding has enabled further optimization of reaction conditions and expansion of substrate scope.

Chiral Auxiliary-Mediated Asymmetric Alkylation

Evans oxazolidinone methodology represents a highly successful chiral auxiliary approach for the asymmetric synthesis of arylpropionic acid derivatives. This methodology involves the formation of chiral amide derivatives followed by diastereoselective alkylation using titanium enolate chemistry [15] [16].

The procedure typically involves the coupling of phenylpropionic acid derivatives to chiral oxazolidinones using coupling reagents such as EDC and DIEA. The resulting chiral amides undergo diastereoselective alkylation with various electrophiles in the presence of titanium tetrachloride and amine bases. The diastereoselectivity of these reactions often exceeds 95:5, providing access to enantiomerically enriched products after auxiliary removal.

Recent developments have focused on the use of benzyloxymethyl chloride as an alkylating agent, which provides additional synthetic versatility through the introduced benzyl protecting group. This modification allows for subsequent reductive removal of the benzyl group without loss of enantiomeric purity, expanding the utility of the methodology for complex molecule synthesis.

Enzymatic Asymmetric Synthesis

Enzymatic approaches to asymmetric synthesis have gained significant attention due to their high selectivity and mild reaction conditions. Lipase-catalyzed kinetic resolution of racemic arylpropionic acid derivatives represents one of the most practical enzymatic methodologies [17] [18] [19].

The resolution of racemic ibuprofen derivatives using Aspergillus niger lipase achieves enantiomeric excess values of 79.1% for the S(+)-enantiomer under optimized conditions. The optimal reaction parameters include 7% w/v enzyme concentration, 2.41:1 molar ratio of alcohol to acid, and reaction times of 168 hours in isooctane solvent [17]. The E-value of 32 demonstrates excellent enantioselectivity for this enzymatic transformation.

Recent advances have focused on the use of polyethylene glycol as a cosolvent to enhance substrate conversion while maintaining high enantioselectivity. The addition of PEG 400 as a cosolvent increases substrate conversion by 88% while achieving enantiomeric excess values up to 99.02% [18]. This enhancement is attributed to improved substrate solubility and favorable enzyme-substrate interactions in the presence of the cosolvent.

Optimization of Reaction Conditions for Enantiomeric Excess

The optimization of reaction conditions represents a critical aspect of asymmetric synthesis, as small changes in temperature, catalyst loading, solvent choice, and other parameters can dramatically impact both yield and enantiomeric excess. Systematic optimization studies have provided valuable insights into the factors governing stereochemical control in these transformations [20] [21] [22].

Temperature Effects on Enantioselectivity

Temperature optimization plays a crucial role in maximizing enantiomeric excess while maintaining acceptable reaction rates. For nickel-catalyzed asymmetric hydrogenation, the optimal temperature range typically falls between room temperature and 60°C [9] [10]. Higher temperatures generally lead to reduced enantioselectivity due to increased conformational flexibility and diminished ligand-substrate interactions.

In enzymatic systems, temperature optimization requires balancing enzyme activity with thermal stability. For lipase-catalyzed resolutions, the optimal temperature of 70°C represents a compromise between enhanced reaction rate and enzyme stability [18]. Temperature studies have shown that operation below 50°C results in significantly reduced conversion rates, while temperatures above 80°C lead to enzyme deactivation and loss of selectivity.

The temperature dependence of carbonylation reactions demonstrates different behavior, with optimal temperatures ranging from 150-250°C for palladium-catalyzed systems [6]. At temperatures below 150°C, reaction rates become impractically slow, while temperatures above 250°C lead to increased side reactions and reduced selectivity for the desired branched products.

Catalyst Loading and Turnover Number Optimization

The optimization of catalyst loading represents a balance between achieving high conversion and minimizing catalyst costs. Modern asymmetric catalysis increasingly focuses on achieving high turnover numbers while maintaining excellent enantioselectivity [8] [9].

Nickel-catalyzed asymmetric hydrogenation systems have achieved remarkable substrate-to-catalyst ratios of 10,000:1 while maintaining enantiomeric excess values above 99% [10]. This achievement represents a significant advance in catalyst efficiency and demonstrates the potential for industrial implementation. The high turnover numbers are attributed to the robust nature of the nickel catalyst and the efficient turnover of the catalytic cycle.

For enzymatic systems, enzyme loading optimization typically involves concentrations ranging from 0.1 to 15 mg/mL [18]. Higher enzyme loadings generally improve reaction rates and can enhance enantioselectivity up to an optimal point, beyond which diminishing returns are observed. The optimal enzyme concentration of 15 mg/mL for lipase PS provides the best balance between conversion rate and enantioselectivity.

Response surface methodology has proven particularly valuable for optimizing multiple variables simultaneously. Central composite rotatable designs have been employed to optimize enzyme concentration and substrate ratios, identifying optimal conditions that maximize the objective function of enantioselectivity [17].

Solvent Effects and Optimization

Solvent selection dramatically influences both reaction rate and enantioselectivity in asymmetric synthesis. For carbonylation reactions, aromatic ketones such as acetophenone and alicyclic ketones like cyclohexanone demonstrate superior performance compared to other solvent classes [6]. These solvents provide marked solvent effects that enhance both yield and selectivity through favorable substrate-catalyst interactions.

In enzymatic systems, the choice of organic solvent profoundly affects enzyme activity and selectivity. Isooctane has emerged as an optimal solvent for lipase-catalyzed resolutions, providing high enantioselectivity while maintaining enzyme stability [17]. The addition of cosolvents such as polyethylene glycol can further enhance performance by improving substrate solubility and modifying enzyme-substrate interactions [18].

The use of ionic liquids and supercritical fluids represents an emerging area of solvent optimization. These alternative solvent systems can provide unique selectivity profiles and enhanced catalyst stability, although their application to arylpropionic acid synthesis remains limited compared to conventional organic solvents.

Pressure and Atmospheric Conditions

For reactions involving gaseous reagents such as hydrogen or carbon monoxide, pressure optimization is critical for achieving optimal performance. Nickel-catalyzed asymmetric hydrogenation typically operates under hydrogen pressures ranging from 1-10 atmospheres, with higher pressures generally providing enhanced reaction rates without significant impact on enantioselectivity [10].

Carbonylation reactions require more stringent pressure control, with optimal carbon monoxide partial pressures ranging from 10-200 kg/cm² [6]. Pressures below 10 kg/cm² result in significantly reduced yields of the desired propionic acid products, while pressures above 200 kg/cm² provide minimal additional benefit and increase equipment costs.

The optimization of inert atmosphere conditions also influences reaction outcomes. For air-sensitive catalysts, the use of high-purity nitrogen or argon atmospheres is essential for maintaining catalyst activity and preventing oxidative degradation. The moisture content of the reaction atmosphere must also be carefully controlled, as trace water can either enhance or inhibit catalytic activity depending on the specific reaction system.

Additive and Co-catalyst Effects

The use of additives and co-catalysts can significantly enhance both activity and selectivity in asymmetric synthesis. For palladium-catalyzed systems, the addition of phosphine ligands and acid co-catalysts such as p-toluenesulfonic acid enhances both reaction rate and regioselectivity [23] [24].

Base additives play important roles in many synthetic transformations. The optimization of base concentration in phenylacetonitrile alkylation reactions demonstrates that 2-4 molar equivalents of sodium hydroxide provide optimal conversion while maintaining high regioselectivity [1]. Excess base improves conversion by ensuring complete deprotonation of the substrate, but too much base can lead to side reactions and reduced selectivity.

The addition of salt additives such as lithium chloride can enhance catalyst performance through ionic strength effects and coordination sphere modifications. These additives must be carefully optimized to achieve beneficial effects without interfering with the primary catalytic process.

Time Course and Reaction Monitoring

Optimization of reaction time requires careful monitoring of conversion and selectivity as functions of time. Many asymmetric reactions exhibit optimal time windows where both conversion and enantioselectivity are maximized [18]. Extended reaction times can lead to erosion of enantiomeric excess through product racemization or competing side reactions.

Real-time monitoring techniques such as in-situ infrared spectroscopy and online chromatography enable precise determination of optimal reaction endpoints. These analytical methods provide valuable insights into reaction kinetics and allow for identification of conditions that maximize the desired stereochemical outcome while minimizing overreaction.

XLogP3

UNII

Wikipedia

Dates

Explore Compound Types